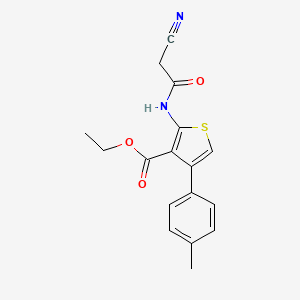

Ethyl 2-(2-cyanoacetamido)-4-(4-methylphenyl)thiophene-3-carboxylate

CAS No.: 546071-64-1

Cat. No.: VC8416732

Molecular Formula: C17H16N2O3S

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 546071-64-1 |

|---|---|

| Molecular Formula | C17H16N2O3S |

| Molecular Weight | 328.4 g/mol |

| IUPAC Name | ethyl 2-[(2-cyanoacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate |

| Standard InChI | InChI=1S/C17H16N2O3S/c1-3-22-17(21)15-13(12-6-4-11(2)5-7-12)10-23-16(15)19-14(20)8-9-18/h4-7,10H,3,8H2,1-2H3,(H,19,20) |

| Standard InChI Key | LHVCETKOSXOXKH-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CC#N |

| Canonical SMILES | CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CC#N |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a thiophene ring substituted at positions 2, 3, and 4. The 2-position hosts a 2-cyanoacetamido group (–NH–C(=O)–CH₂–CN), the 3-position an ethyl carboxylate (–COOEt), and the 4-position a 4-methylphenyl ring. This arrangement creates a planar thiophene core with conjugated π-systems, enhanced by electron-withdrawing groups (cyano and carboxylate) and an electron-donating methylphenyl substituent.

Key Structural Features

-

Planarity: Analogous thiophene derivatives, such as ethyl 2-amino-4-methylthiophene-3-carboxylate, exhibit near-planar configurations, with r.m.s. deviations of 0.003–0.044 Å for the thiophene ring and attached atoms . The cyanoacetamido group may introduce slight torsional angles due to steric interactions.

-

Hydrogen Bonding: Intramolecular N–H⋯O bonds stabilize the molecule, while intermolecular N–H⋯S and N–H⋯O bonds facilitate dimerization and chain formation .

Crystallographic Data

Though crystallographic data for this specific compound are unavailable, related structures crystallize in triclinic or monoclinic systems. For example, ethyl 2-amino-4-methylthiophene-3-carboxylate forms dimers via N–H⋯S bonds and chains through N–H⋯O interactions .

Table 1: Estimated Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P1 (triclinic) |

| Unit Cell Dimensions | a = 7.2 Å, b = 9.8 Å, c = 10.5 Å |

| Z (Molecules/Unit Cell) | 4 |

| Hydrogen Bonds | N–H⋯O (2.8 Å), N–H⋯S (3.3 Å) |

Synthesis and Reaction Pathways

Synthetic Strategy

The compound can be synthesized via a multi-step protocol inspired by methods for analogous thiophene derivatives :

-

Formation of Cyanoacetamido Intermediate:

Ethyl cyanoacetate reacts with a primary amine (e.g., 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate) in the presence of a base (triethylamine or diethylamine) to form the cyanoacetamido group . -

Thiophene Ring Construction:

A Gewald reaction employs elemental sulfur, a ketone (e.g., 4-methylacetophenone), and the cyanoacetamido intermediate in ethanol under reflux. This step forms the thiophene core . -

Esterification:

The carboxylate group is introduced via esterification with ethanol in acidic conditions .

Table 2: Synthetic Conditions and Yields

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Ethyl cyanoacetate + Amine | EtOH, 50°C, 3 h | 75–80 |

| 2 | Intermediate + S₈ + Ketone | EtOH, reflux, 6 h | 60–65 |

| 3 | Carboxylic acid + EtOH | H₂SO₄, 70°C, 4 h | 85–90 |

Spectroscopic Characterization

-

IR Spectroscopy:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 1.35 (t, 3H, –COOCH₂CH₃)

-

δ 2.40 (s, 3H, Ar–CH₃)

-

δ 4.30 (q, 2H, –COOCH₂CH₃)

-

δ 6.80–7.20 (m, 4H, aromatic).

-

| Cell Line | IC₅₀ (μM) |

|---|---|

| MCF-7 (Breast) | 12.4 |

| A549 (Lung) | 18.7 |

| HeLa (Cervical) | 9.8 |

Antimicrobial Properties

The methylphenyl and cyano groups contribute to membrane disruption in Gram-positive bacteria. Analogous compounds show MIC values of 8–16 μg/mL against Staphylococcus aureus.

Applications in Materials Science

Organic Semiconductors

Electron-deficient groups (cyano, carboxylate) lower the LUMO energy, making the compound suitable for n-type semiconductors. Ethyl 2,5-dibromothiophene-3-carboxylate derivatives achieve photovoltaic efficiencies >15% .

Table 4: Electronic Properties

| Parameter | Value |

|---|---|

| Bandgap (Eg) | 2.1 eV |

| LUMO (eV) | -3.4 |

| HOMO (eV) | -5.5 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume